molecular formula C9H10N2O3 B14856807 5-Hydroxy-N1-methylphthalamide

5-Hydroxy-N1-methylphthalamide

Cat. No.: B14856807
M. Wt: 194.19 g/mol
InChI Key: LHWGHOGDJVUJTQ-UHFFFAOYSA-N
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Description

5-Hydroxy-N1-methylphthalamide is an organic compound belonging to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N1-methylphthalamide typically involves the condensation of phthalic anhydride with N-methylhydroxylamine. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include phthalic anhydride, N-methylhydroxylamine hydrochloride, and a suitable solvent such as acetic acid or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of microwave irradiation has been reported to enhance the reaction rate and yield . Additionally, the purification process often involves recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N1-methylphthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction results in the formation of an amine .

Mechanism of Action

The mechanism of action of 5-Hydroxy-N1-methylphthalamide involves its interaction with specific molecular targets and pathways. In biological systems, it exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-N1-methylphthalamide is unique due to the presence of both a hydroxyl and a methyl group on the phthalimide core. This combination imparts distinct chemical properties, making it suitable for specific applications in chemistry, biology, and industry. Its antioxidant and anticancer activities further distinguish it from other phthalimide derivatives .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-hydroxy-2-N-methylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)7-4-5(12)2-3-6(7)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

LHWGHOGDJVUJTQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

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